molecular formula C5H8O5 B019224 2-Hydroxysuccinic Acid Methyl Ester CAS No. 140235-34-3

2-Hydroxysuccinic Acid Methyl Ester

Cat. No.: B019224
CAS No.: 140235-34-3
M. Wt: 148.11 g/mol
InChI Key: RTSODCRZYKSCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-methoxy-4-oxobutanoic acid is an organic compound with the molecular formula C5H8O5. It is a chiral molecule, often used in various chemical and biological research applications. This compound is known for its unique structural properties, which include a hydroxyl group, a methoxy group, and a keto group on a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methoxy-4-oxobutanoic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the esterification of 3-hydroxybutanoic acid followed by methoxylation and oxidation steps. The reaction conditions often require the use of catalysts and specific temperature and pH controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 3-Hydroxy-4-methoxy-4-oxobutanoic acid may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols .

Scientific Research Applications

3-Hydroxy-4-methoxy-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, influencing metabolic processes. The hydroxyl and keto groups play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-4-oxobutanoic acid
  • 3-Hydroxy-4-methoxybenzoic acid
  • 3-Hydroxy-4-methoxy-4-oxobutanoic acid methyl ester

Uniqueness

3-Hydroxy-4-methoxy-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in stereoselective synthesis and research .

Properties

IUPAC Name

3-hydroxy-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSODCRZYKSCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317048
Record name 1-Methyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140235-34-3
Record name 1-Methyl malate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140235-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxysuccinic Acid Methyl Ester
Reactant of Route 2
2-Hydroxysuccinic Acid Methyl Ester
Reactant of Route 3
Reactant of Route 3
2-Hydroxysuccinic Acid Methyl Ester
Reactant of Route 4
Reactant of Route 4
2-Hydroxysuccinic Acid Methyl Ester
Reactant of Route 5
Reactant of Route 5
2-Hydroxysuccinic Acid Methyl Ester
Reactant of Route 6
Reactant of Route 6
2-Hydroxysuccinic Acid Methyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.